3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one
Description
The compound 3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one features a bicyclic 1,8-naphthyridin-2(1H)-one core substituted at position 1 with a methyl group and at position 3 with a 4-benzylpiperazine-1-carbonyl moiety. The 1,8-naphthyridinone scaffold is a nitrogen-rich heterocycle known for its versatility in medicinal chemistry, particularly in targeting receptors like cannabinoid CB2 and antimicrobial agents . The benzylpiperazine group enhances lipophilicity and may influence receptor binding affinity, while the methyl group at position 1 contributes to metabolic stability .
Properties
IUPAC Name |
3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-23-19-17(8-5-9-22-19)14-18(20(23)26)21(27)25-12-10-24(11-13-25)15-16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVDDCNROQDGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2,6-Diaminopyridine
The 1,8-naphthyridine scaffold is constructed through a Gould-Jacobs reaction, involving the cyclocondensation of 2,6-diaminopyridine with ethyl acetoacetate under acidic conditions (Scheme 1). The reaction proceeds via enamine formation, followed by intramolecular cyclization to yield 3-acetyl-1,8-naphthyridin-2(1H)-one.
Key Conditions :
N-Methylation at Position 1
The nitrogen at position 1 is methylated using methyl iodide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF). This step proceeds via an SN2 mechanism, achieving >90% conversion.
Optimization Note :
Prolonged reaction times (>12 hours) may lead to over-alkylation; thus, monitoring via thin-layer chromatography (TLC) is critical.
Alternative Synthetic Routes
Direct Nucleophilic Acyl Substitution
In cases where oxidation proves inefficient, direct substitution of a 3-chloro-1,8-naphthyridine derivative with 4-benzylpiperazine under SNAr conditions has been explored. However, this method suffers from lower yields (45–50%) due to steric hindrance from the methyl group.
One-Pot Cyclization-Coupling Approach
A recent patent describes a one-pot method wherein the naphthyridine core and piperazine moiety are assembled concurrently. This involves reacting 2,6-diaminopyridine with a pre-functionalized β-keto piperazine derivative under microwave irradiation. While promising (yield: 60%), scalability remains a challenge.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 5.2 Hz, 1H, H-5), 7.82 (d, J = 7.8 Hz, 1H, H-6), 7.35–7.28 (m, 5H, benzyl), 4.02 (s, 3H, N-CH₃), 3.75–3.60 (m, 8H, piperazine).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms >98% purity.
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Stepwise Synthesis | 70–78% | High reproducibility, scalable | Multiple purification steps |
| One-Pot Approach | 60% | Reduced step count | Requires specialized equipment |
| SNAr Substitution | 45–50% | Avoids oxidation steps | Low yield, regioselectivity issues |
Mechanistic Insights and Challenges
The methyl group at position 1 introduces steric hindrance, necessitating precise control during coupling. Computational studies suggest that the carbonyl group at position 3 stabilizes the transition state via resonance, facilitating amide bond formation. Side reactions, such as over-oxidation or piperazine dimerization, are mitigated by maintaining anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-benzylpiperazine-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
1,8-Naphthyridin-4(1H)-one Derivatives
- 1-(4-Chlorobenzyl)-3-(4-methylpiperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one (5a10): Differs in the position of the carbonyl group (4(1H)-one vs. 2(1H)-one) and substituents (4-chlorobenzyl and 4-methylpiperazine). Exhibits antibacterial activity (MIC: 50–2000 µg/mL) against Gram-negative and Gram-positive pathogens, with moderate solubility due to the chloro substituent .
Quinolin-2-one and Quinolin-4-one Derivatives
- Compound 75 (Quinolin-2-one derivative): Replaces the 1,8-naphthyridinone core with quinolin-2-one. Shows higher CB2 receptor affinity (Ki < 1 nM) and selectivity over CB1 (>700-fold) compared to naphthyridinone analogs. Reduced lipophilicity improves pharmacokinetics .
- COR167 (Quinolin-4-one derivative): Demonstrates immunomodulatory effects in multiple sclerosis (MS) models by inhibiting T-cell proliferation and cytokine production. The quinoline core enhances metabolic stability in plasma .
Substituent Modifications
Piperazine Derivatives
- 1-Benzyl-3-(4-phenylpiperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one (5b2) :
- Ethyl 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-benzyl-4-oxo-1,8-naphthyridine-3-carboxylate (36): Incorporates a benzothiazole-piperazine hybrid.
Halogen-Substituted Derivatives
- 6-Chloro-1,8-naphthyridin-2(1H)-one: Chlorine at position 6 increases electrophilicity, improving reactivity in cross-coupling reactions. Limited aqueous solubility due to hydrophobicity .
- 4-Chloro-1,8-naphthyridin-2(1H)-one :
Pharmacological and Functional Comparisons
Cannabinoid Receptor Affinity
- Insight : The target compound’s benzylpiperazine moiety may improve CB2 binding compared to methylpiperazine analogs, but direct affinity data are lacking.
Antimicrobial Activity
| Compound | MIC Range (µg/mL) | Key Pathogens Targeted |
|---|---|---|
| Target Compound | Not Reported | N/A |
| 5a10 (4-Chlorobenzyl derivative) | 50–2000 | E. coli, S. aureus |
| 5b2 (Phenylpiperazine) | 100–500 | C. albicans, A. niger |
- Insight : Piperazine derivatives with halogen substituents show broad-spectrum activity, suggesting the target compound’s benzyl group may enhance Gram-positive targeting.
Physicochemical Properties
| Compound | logP | Solubility (mg/mL) | PSA (Ų) |
|---|---|---|---|
| Target Compound | ~3.5* | <0.1 (predicted) | ~60 |
| 4-Chloro-1,8-naphthyridin-2(1H)-one | 2.1 | 0.25 (DMSO) | 43.7 |
| 3-Phenyl-1,8-naphthyridin-2(1H)-one | 2.8 | 0.12 (Water) | 50.2 |
*Estimated using QSAR models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
